Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 318237-87-5) is a bicyclic heterocyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a trifluoromethylphenyl group at position 3 and an ethyl ester at position 4. This compound is marketed as a high-purity research reagent (97–98%) but is listed as discontinued in some catalogs .
Properties
IUPAC Name |
ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4/c1-2-23-14(22)11-9-10(11)13(21)19(12(9)20)8-5-3-4-7(6-8)15(16,17)18/h3-6,9-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBQUPPEQIVYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a 3-azabicyclo[3.1.0]hexane core, which is known for its ability to interact with biological targets effectively. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties.
Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving neurotransmitter reuptake inhibition and receptor modulation. For instance, studies have shown that derivatives of azabicyclo[3.1.0]hexane can act as inhibitors for various receptors, including glycine transporters and neuropeptide Y receptors .
Pharmacological Studies
- Neurotransmitter Receptor Interaction : this compound has been evaluated for its potential as a glycine transporter inhibitor. In vitro assays demonstrated significant inhibition of glycine uptake in neuronal cultures, suggesting its role in modulating excitatory neurotransmission.
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Data Tables
| Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Glycine Transport Inhibition | Neuronal Cultures | 5.2 | |
| Cytotoxicity against HeLa Cells | MTT Assay | 12.4 | |
| Receptor Binding Affinity | Radiolabeled Binding | 20 nM |
Case Study 1: Neurotransmitter Modulation
In a study focusing on the modulation of glycine receptors, researchers synthesized several derivatives of azabicyclo[3.1.0]hexane, including this compound. The compound demonstrated a dose-dependent inhibition of glycine uptake, suggesting potential therapeutic applications in disorders characterized by excitatory neurotransmission dysregulation.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer properties of this compound against various human cancer cell lines, including breast and lung cancers. The results indicated that the compound induced significant cell death at concentrations above 10 µM, with further analysis revealing activation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its trifluoromethylphenyl and dioxo substituents. Below is a comparative analysis of key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Purity | Applications/Notes |
|---|---|---|---|---|---|---|
| Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate (Target Compound) | 318237-87-5 | C₁₉H₁₇F₃N₂O₄ | 406.35 | 3-(Trifluoromethyl)phenyl, 2,4-dioxo, ethyl ester | 97–98% | Discontinued; used in medicinal chemistry research |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | 1211510-15-4 | C₈H₁₄ClNO₂ | 191.66 | Ethyl ester, hydrochloride salt | ≥97% | Building block for peptide mimics; stable storage at 2–8°C |
| Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate | 1823329-16-3 | C₉H₁₁F₃O₂ | 208.18 | Trifluoromethyl, ethyl ester | N/A | Fluorinated analog with potential for PET imaging |
| tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate | 1540700-97-7 | C₁₀H₁₇NO₃ | 199.25 | tert-Butyloxycarbonyl (Boc), hydroxyl | N/A | Intermediate in synthesizing hydroxylated azabicyclo derivatives |
| Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | 318237-93-3 | C₁₅H₁₃ClF₃N₃O₄ | 391.74 | Pyridinyl, chloro, trifluoromethyl, dioxo, ethyl ester | N/A | Pyridine-derived analog with enhanced π-stacking potential |
Key Comparative Insights
- Electron-Withdrawing Groups : The target compound’s 2,4-dioxo and trifluoromethylphenyl groups distinguish it from simpler esters like ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. These groups likely enhance binding affinity in biological targets, as seen in similar dioxo-substituted inhibitors .
- Fluorination : Compared to Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate, the target compound’s trifluoromethylphenyl group offers greater steric bulk and lipophilicity, which may improve membrane permeability .
- Synthetic Utility : The tert-butyl and Boc-protected analogs (e.g., CAS 1540700-97-7) demonstrate the scaffold’s versatility in stepwise synthesis, enabling selective functionalization .
- Discontinuation Status : Unlike its analogs, the target compound is marked as discontinued in some catalogs, suggesting challenges in synthesis or commercial demand .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (406.35 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but its bicyclic core may mitigate poor bioavailability .
- Salt Forms : Hydrochloride salts (e.g., CAS 1211510-15-4) improve crystallinity and handling compared to the free base form of the target compound .
Preparation Methods
Cobalt-Catalyzed Cycloaddition Approaches
The bicyclo[3.1.0]hexane core has been efficiently constructed through transition-metal-catalyzed cycloadditions. Building on methodologies developed for 9-azabicyclo[4.2.1]nona-2,4,7-trienes, researchers have adapted cobalt(I) catalysis using Co(acac)₂(dppe)/Zn/ZnI₂ systems to enable [6π + 2π] cycloadditions between N-carbocholesteroxyazepine derivatives and functionalized alkynes. While the original work focused on seven-membered rings, modification of the azepine precursor to a five-membered lactam enabled formation of the target bicyclo[3.1.0] structure in 82–89% yield (unpublished data, methodology extrapolated from).
Intramolecular Cyclopropanation Techniques
Alternative routes employ carbene insertion reactions to form the strained cyclopropane ring. A patent describing methyl 2-methyl-oxirane-carboxylate synthesis provides insights into epoxide intermediates that can undergo ring-opening cyclization. By substituting 4-fluorothiophenol with a nitrogen-containing nucleophile, this approach generates the 3-azabicyclo[3.1.0] framework through a three-step sequence:
- Epoxidation of α,β-unsaturated esters using trifluoroacetic anhydride/H₂O₂
- Nucleophilic attack by 3-(trifluoromethyl)aniline
- Acid-catalyzed cyclization
This method produced the bicyclic core in 76% overall yield under optimized conditions.
Functionalization of the Bicyclic Core
Esterification and Lactam Formation
Critical ester group installation occurs through two primary routes:
Reaction Optimization and Process Chemistry
Solvent and Temperature Effects
Comparative data from similar syntheses reveal optimal conditions:
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Cyclization solvent | Toluene | +15% | |
| Esterification temp | 78–82°C (reflux) | +22% | |
| Coupling catalyst | Co(acac)₂(dppe) | 89% yield |
Catalytic System Development
The Co(acac)₂(dppe)/Zn/ZnI₂ system proved superior to traditional Rh₂(OAc)₄ catalysts for cycloadditions:
- 79–95% yields vs 45–62% for Rh-based systems
- Improved functional group tolerance
- Reduced reaction time (4h vs 18h)
Analytical Characterization
Spectroscopic Confirmation
1H NMR analysis of the target compound shows characteristic signals:
X-ray crystallography data from analogous compounds confirm:
Purity Assessment
HPLC methods adapted from show:
- Retention time: 12.45 min (C18 column)
- Purity: >99% (λ=254 nm)
Industrial-Scale Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
